molecular formula C5H8N4O B2960794 2-(3-amino-1H-pyrazol-1-yl)acetamide CAS No. 1003011-28-6

2-(3-amino-1H-pyrazol-1-yl)acetamide

Cat. No.: B2960794
CAS No.: 1003011-28-6
M. Wt: 140.146
InChI Key: ZXIDYNAOGZAAQP-UHFFFAOYSA-N
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Description

2-(3-amino-1H-pyrazol-1-yl)acetamide is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.14 g/mol This compound is characterized by the presence of a pyrazole ring substituted with an amino group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-1H-pyrazol-1-yl)acetamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with chloroacetic acid or its derivatives under basic conditions . The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(3-amino-1H-pyrazol-1-yl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-amino-1H-pyrazol-1-yl)acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

2-(3-aminopyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c6-4-1-2-9(8-4)3-5(7)10/h1-2H,3H2,(H2,6,8)(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIDYNAOGZAAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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